Structural Differentiation from the 8-Amino Tankyrase Inhibitor Lead Series
The target compound replaces the 8-aminoethylphenol group of the lead tankyrase inhibitor compound 12 (IC₅₀ TNKS-2: nanomolar range) with an 8-O-(CH₂)₂N(Et)₂ side chain [1]. This substitution eliminates the phenolic hydrogen bond donor, converts a secondary amine linker to an ether, and introduces a basic tertiary amine. In the co-crystal structure of compound 12 with TNKS-2 (PDB 4M7B), the phenol -OH forms a critical hydrogen bond network in the nicotinamide subsite [1][2]. The target compound's ether linkage and terminal diethylamine cannot replicate this interaction, predicting a fundamentally altered TNKS binding mode and potency.
| Evidence Dimension | Key pharmacophoric features at the 8-position |
|---|---|
| Target Compound Data | 8-O-(CH₂)₂N(Et)₂; H-bond donor count = 0; XLogP3 = 0.9; basic tertiary amine |
| Comparator Or Baseline | Compound 12: 8-NH-(CH₂)₂-(4-hydroxyphenyl); H-bond donor count = 2; higher polarity; neutral/phenolic |
| Quantified Difference | Loss of phenolic H-bond donor; gain of ionizable basic center (predicted pKa ~9–10 for tertiary amine); logP shift of approximately 1–2 units lower vs. neutral analog [3] |
| Conditions | Structural comparison based on X-ray co-crystal (PDB 4M7B) and computed physicochemical properties [1][2][3] |
Why This Matters
For users requiring a triazolopyridazine with a basic, ether-linked side chain—rather than a neutral, H-bond-donating aminoaryl group—this compound provides a distinct chemical starting point that cannot be achieved by simple modification of the literature TNKS inhibitor series.
- [1] Liscio P, et al. J Med Chem. 2014;57(6):2807–2812. doi:10.1021/jm401356t View Source
- [2] RCSB PDB. 4M7B: Human tankyrase 2 – catalytic PARP domain in complex with UPF1854 (compound 12). doi:10.2210/pdb4M7B/pdb View Source
- [3] PubChem. CID 122160179. Computed Properties (XLogP3-AA, HBD count). View Source
